

Thermochemical Profile of 4-Methoxycyclohexanol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: **4-Methoxycyclohexanol**

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An In-depth Analysis of the Thermochemical Properties, Experimental Methodologies, and Synthetic Pathways of **4-Methoxycyclohexanol** for Applications in Research and Drug Development.

Introduction

4-Methoxycyclohexanol is a substituted cycloalkane derivative with applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.^[1] A thorough understanding of its thermochemical properties is paramount for process optimization, safety assessments, and the prediction of its behavior in various chemical environments. This technical guide provides a comprehensive overview of the available thermochemical data for **4-methoxycyclohexanol**, details the experimental protocols for its determination, and outlines its synthesis. Due to the limited availability of direct experimental data for the 4-methoxy isomer, this guide leverages data from its structural isomer, 2-methoxycyclohexanol, as a close analogue to provide valuable insights.

Thermochemical Data

Direct experimental thermochemical data for **4-methoxycyclohexanol** is not readily available in the current body of scientific literature. However, the thermochemical properties of its isomer, 2-methoxycyclohexanol, have been experimentally determined and can serve as a valuable reference point.^[2] The positional difference of the methoxy group (C4 vs. C2) will induce some

variations in the thermochemical properties due to differences in intramolecular interactions and conformational stability; however, the values for the 2-methoxy isomer provide a reasonable approximation.

Table 1: Experimentally Determined Thermochemical Data for 2-Methoxycyclohexanol[2]

Property	Symbol	Value	Units
Standard Molar Enthalpy of Combustion	ΔcH°	-3938.6 ± 2.0	kJ·mol-1
Standard Molar Enthalpy of Formation	ΔfH°	-816.88 ± 2.21	kJ·mol-1
Specific Heat Capacity	cp	See Table 2	J·K-1·g-1

Table 2: Specific Heat Capacity (cp) of 2-Methoxycyclohexanol as a Function of Temperature[2]

The specific heat capacity of 2-methoxycyclohexanol was determined over a temperature range of 280 K to 340 K. The relationship between specific heat capacity and temperature can be expressed by a fitted equation based on the experimental data.

Temperature (K)	Specific Heat Capacity (J·K-1·g-1)
280	Value derived from fitted equation
290	Value derived from fitted equation
300	Value derived from fitted equation
310	Value derived from fitted equation
320	Value derived from fitted equation
330	Value derived from fitted equation
340	Value derived from fitted equation

Note: The original research article provides a polynomial function for the molar heat capacity. For practical application, the specific heat capacity can be calculated from this function.

Experimental Protocols

The determination of the thermochemical data presented above involves precise calorimetric techniques. The following sections detail the methodologies for measuring the key thermochemical parameters.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, a constant-volume device.[\[3\]](#)[\[4\]](#)

Experimental Workflow:

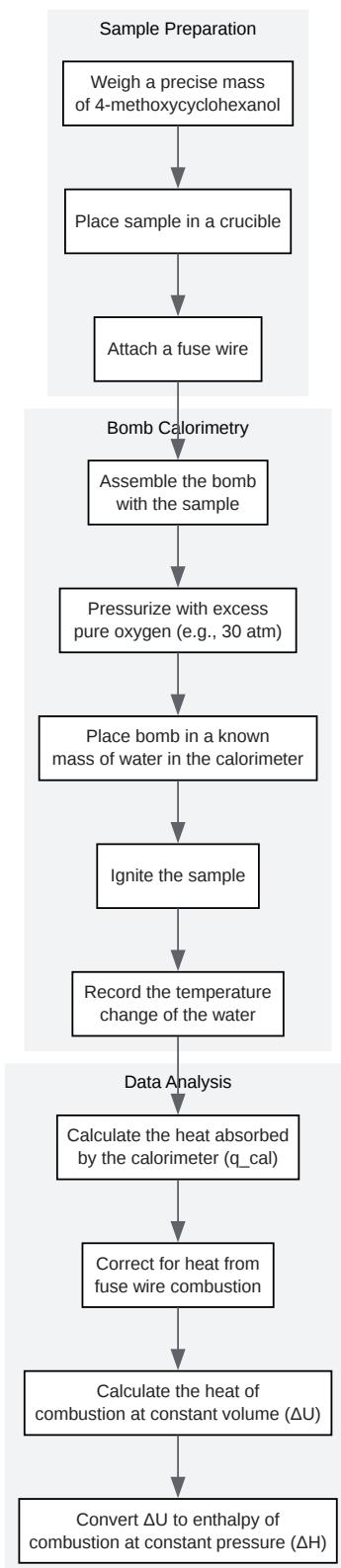
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Figure 1: Experimental workflow for bomb calorimetry.

Methodology:

- Sample Preparation: A precisely weighed sample of **4-methoxycyclohexanol** (typically around 1 gram) is placed in a crucible inside the bomb calorimeter.[\[5\]](#) A fuse wire of known length and mass is attached to the electrodes, making contact with the sample.
- Assembly and Pressurization: The bomb is sealed and purged of air, then filled with pure oxygen to a high pressure (e.g., 30 atm) to ensure complete combustion.[\[6\]](#)
- Calorimetry: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded. The sample is then ignited by passing an electric current through the fuse wire.
- Data Acquisition: The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool. The total temperature change (ΔT) is determined after correcting for heat exchange with the surroundings.
- Calculation: The heat of combustion at constant volume (ΔU) is calculated from the temperature rise, the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid), and corrections for the heat of combustion of the fuse wire. The enthalpy of combustion (ΔH) is then calculated from ΔU using the relationship $\Delta H = \Delta U + \Delta(pV)$, where $\Delta(pV)$ is the change in the product of pressure and volume of the gases in the reaction.[\[5\]](#)

Determination of Specific Heat Capacity via Differential Scanning Calorimetry (DSC)

The specific heat capacity of a liquid like **4-methoxycyclohexanol** can be determined using a differential scanning calorimeter (DSC), following methods such as ASTM E1269.[\[7\]](#)[\[8\]](#)

Experimental Workflow:

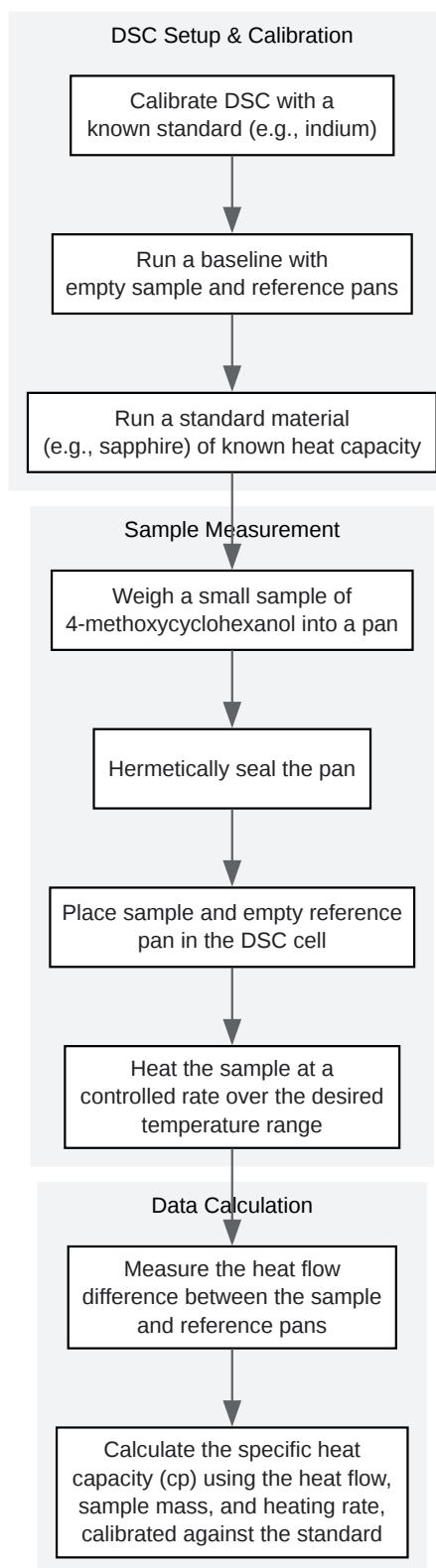
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Figure 2: Workflow for DSC heat capacity measurement.

Methodology:

- Calibration: The DSC instrument is calibrated for temperature and heat flow using a standard material with a known melting point and enthalpy of fusion, such as indium.[9]
- Baseline and Standard Measurement: A baseline measurement is performed with empty sample and reference pans to account for any instrumental asymmetry. Subsequently, a standard material with a well-characterized heat capacity, such as sapphire, is run under the same conditions as the sample.[10]
- Sample Preparation and Measurement: A small, accurately weighed sample of **4-methoxycyclohexanol** is hermetically sealed in an aluminum pan.[11] The sample and an empty reference pan are placed in the DSC cell. The sample is then heated at a constant rate (e.g., 10-20 °C/min) over the desired temperature range.[8]
- Data Analysis: The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference. This heat flow difference, along with the sample mass and heating rate, is used to calculate the specific heat capacity of the sample as a function of temperature, by comparison with the results from the sapphire standard.

Synthesis of 4-Methoxycyclohexanol

4-Methoxycyclohexanol is typically synthesized via the catalytic hydrogenation of 4-methoxyphenol (p-methoxyphenol).[12][13]

Reaction Scheme:



Typical Procedure:

- Reactant and Catalyst Preparation: 4-methoxyphenol is dissolved in a suitable solvent, such as methanol. A palladium-on-carbon (Pd/C) catalyst is added to the solution.[12]
- Hydrogenation: The reaction mixture is transferred to a high-pressure reactor. The system is pressurized with hydrogen gas (e.g., up to 7 MPa) and heated (e.g., to 140 °C) with stirring for several hours.[12]

- **Workup and Purification:** After the reaction is complete, the catalyst is removed by filtration. The solvent is then removed from the filtrate by distillation under reduced pressure to yield the crude **4-methoxycyclohexanol**, which can be further purified if necessary.[12]

Conclusion

This technical guide has summarized the available thermochemical data relevant to **4-methoxycyclohexanol**, primarily through the use of its 2-methoxy isomer as a proxy. The detailed experimental protocols for bomb calorimetry and differential scanning calorimetry provide a clear framework for the experimental determination of its enthalpy of combustion and specific heat capacity. The outlined synthetic route offers a practical method for its preparation. While the data for the 2-methoxy isomer provides a strong starting point, future experimental studies on **4-methoxycyclohexanol** are necessary to obtain precise thermochemical data for this specific compound, which will be invaluable for its application in chemical synthesis and drug development.

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